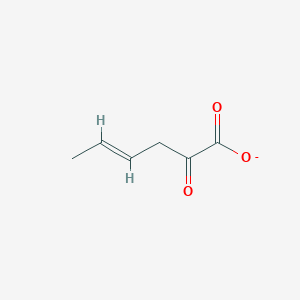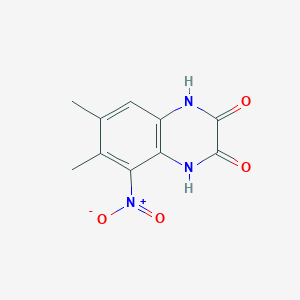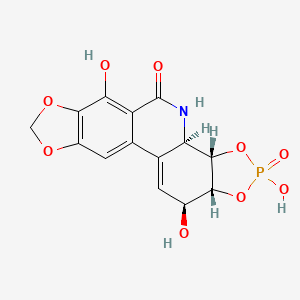
二十六烷二酸
描述
Hexacosanedioic acid, also known as a very long-chain fatty acid, is related to various diseases such as adrenoleukodystrophy (ALD) and adrenomyeloneuropathy (AMN). Its synthesis and analysis are crucial for understanding its role in different biological and chemical processes. The synthesis of hexacosanedioic acid involves the coupling of two alkyl units as a key step, and its physical property as a waxy solid makes it challenging to handle in laboratory settings (Yamamoto, Itoh, & Yamamoto, 2015).
Synthesis Analysis
The synthesis of derivatives related to hexacosanedioic acid has been explored, with methods focusing on the efficient coupling of alkyl units. For instance, 1,10-dimethylbicyclo[8.8.8]hexacosane and 1,10-dihydroxybicyclo[8.8.8]hexacosane were prepared from 1,10-cyclooctadecanedione, showcasing the complexity and versatility of synthesis strategies applicable to long-chain fatty acids (Jones, Monguchi, Dawson, Carducci, & Mash, 2005).
Molecular Structure Analysis
The molecular structure of hexacosanedioic acid and related compounds is characterized by X-ray diffraction techniques. For example, the crystal structure of 4,7,13,16,21,24-hexaoxa-1,10-diazoniabicyclo[8.8.8]hexacosane Bis(citrate) hydrate was studied to understand the geometric parameters and intermolecular interactions, providing insights into the molecular structure of complex fatty acids and their derivatives (Chekhlov, 2008).
Chemical Reactions and Properties
Hexacosanedioic acid's reactivity and chemical properties are influenced by its structure. The synthesis and analysis of its derivatives, such as ceramides containing hexacosanoic acid, highlight the role of hexacosanedioic acid in various tissues and its significance in disease-related research. The methodical approach to its synthesis allows for exploring its chemical reactions and understanding its properties in a detailed manner (Yamamoto, Itoh, & Yamamoto, 2015).
Physical Properties Analysis
The physical properties of hexacosanedioic acid, such as its solid, waxy nature and difficulty dissolving in water and organic solvents, are key factors in handling and application. The synthesis strategies and the resultant physical properties of hexacosanedioic acid and its derivatives are crucial for their application in research and industry (Yamamoto, Itoh, & Yamamoto, 2015).
Chemical Properties Analysis
Understanding hexacosanedioic acid's chemical properties involves studying its reactivity, interaction with nucleophiles, and potential for forming various derivatives. The synthesis of hexacosanedioic acid and its ceramide, and the exploration of its reactivity, provide valuable information on its chemical behavior and applications (Yamamoto, Itoh, & Yamamoto, 2015).
科学研究应用
研究级脂类
二十六烷二酸用于生产研究级脂类 . 这些脂类应用于各种研究领域,包括生物化学和分子生物学。
化学合成
二十六烷二酸可作为化学合成的起始原料 . 其长碳链和两个羧酸基团使其成为合成其他复杂分子的通用化合物。
生化分析
Biochemical Properties
Hexacosanedioic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It is involved in the ω-oxidation pathway, where it is generated during the oxidation of long-chain fatty acids . This compound interacts with enzymes such as cytochrome P450, which preferentially oxidizes fatty acids with terminal double or triple bonds . Additionally, hexacosanedioic acid is a substrate for acyl-CoA synthetase, which activates it for further metabolic processes .
Cellular Effects
Hexacosanedioic acid influences various cellular processes, including mitochondrial respiration and reactive oxygen species (ROS) production. It has been shown to stimulate mitochondrial respiration and decrease ROS production in isolated rat liver mitochondria . Furthermore, hexacosanedioic acid impacts blood pressure regulation and vascular function, as higher circulating levels are associated with elevated blood pressure and impaired vascular function .
Molecular Mechanism
At the molecular level, hexacosanedioic acid exerts its effects through binding interactions with biomolecules and enzyme activation. It is activated by ATP-Mg2+ and CoA, forming hexadecanedioyl-CoA, which is then transported into the inner mitochondrial compartment as hexadecanedioylcarnitine . This activation and transport are crucial for its role in β-oxidation and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexacosanedioic acid have been observed to change over time. Studies have shown that its stability and degradation can impact long-term cellular function. For instance, treatment with hexacosanedioic acid in animal models has led to increased adiposity index and altered cellular energy homeostasis over time . Additionally, its stability in plasma and tissues is crucial for its sustained effects.
Dosage Effects in Animal Models
The effects of hexacosanedioic acid vary with different dosages in animal models. Higher doses have been associated with increased blood pressure and vascular dysfunction . Toxic or adverse effects at high doses include muscle wasting and impaired β-oxidation . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
Hexacosanedioic acid is involved in several metabolic pathways, including the ω-oxidation and β-oxidation pathways. It interacts with enzymes such as cytochrome P450 and acyl-CoA synthetase, which facilitate its oxidation and activation . These interactions are essential for its role in energy production and metabolic regulation.
Transport and Distribution
Within cells and tissues, hexacosanedioic acid is transported and distributed through specific transporters and binding proteins. It is transported into the inner mitochondrial compartment as hexadecanedioylcarnitine . This transport is crucial for its localization and accumulation in mitochondria, where it participates in energy production.
Subcellular Localization
Hexacosanedioic acid is localized in the mitochondrial and microsomal fractions of cells . Its activation and transport into the inner mitochondrial compartment are essential for its function in β-oxidation. The subcellular distribution of hexacosanedioic acid is similar to that of palmitic acid, indicating that they may compete for the same enzymes .
属性
IUPAC Name |
hexacosanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-24H2,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWZFUFNJNGKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429507 | |
| Record name | Hexacosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3365-67-1 | |
| Record name | Hexacosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of Hexacosanedioic acid in the pharmaceutical and cosmetic industries?
A1: Hexacosanedioic acid shows promise in the development of formulations targeting skin hyperpigmentation. Research suggests that a compound derived from the calcium tree (Prunus humilis) exhibits skin-lightening properties and may prevent melanin overproduction []. While the exact mechanism of action remains unclear, Hexacosanedioic acid, or a pharmaceutically acceptable salt thereof, is proposed as a key component in pharmaceutical, health-functional food, and cosmetic compositions aimed at treating or preventing hyperpigmentation disorders [].
Q2: How is Hexacosanedioic acid synthesized from renewable sources?
A2: Hexacosanedioic acid can be synthesized from erucic acid, a fatty acid found in rapeseed oil, through a two-step process [, ]. Firstly, erucic acid undergoes self-metathesis using ruthenium-based catalysts. This reaction forms a diunsaturated dicarboxylic acid. Secondly, the double bonds in the diunsaturated dicarboxylic acid are hydrogenated, yielding Hexacosanedioic acid. This synthesis pathway highlights the potential of utilizing renewable resources like vegetable oils for producing valuable chemical building blocks.
Q3: What are the characteristics of polymers derived from Hexacosanedioic acid?
A3: Hexacosanedioic acid serves as a valuable monomer for synthesizing various polyesters with distinct properties [, ]. When polymerized with long-chain alkanediols like hexacosane-1,26-diol, it yields polyesters exhibiting high crystallinity and thermal stability, mirroring properties observed in polyethylene []. Alternatively, polymerizing Hexacosanedioic acid with shorter-chain alkanediols, such as dodecane-1,12-diol or butane-1,4-diol, results in polyesters with varying melting, crystallization, and degradation temperatures, showcasing the tunability of these materials based on the choice of co-monomers [, ]. These findings emphasize the potential of Hexacosanedioic acid-based polymers as sustainable alternatives to conventional petroleum-derived plastics.
Q4: Has Hexacosanedioic acid been identified in natural sources, and if so, what is its potential biological activity?
A4: Hexacosanedioic acid has been identified in the fruit extract of Withania somnifera, a plant recognized for its medicinal properties []. Researchers successfully isolated and purified Hexacosanedioic acid from the hexane extract of Withania somnifera fruit using High-Performance Liquid Chromatography (HPLC) []. Furthermore, in vitro studies using Incucytes imaging analysis revealed that the purified Hexacosanedioic acid exhibited cytotoxic effects against the SKBR3 breast cancer cell line []. This discovery suggests that Hexacosanedioic acid, found naturally in Withania somnifera fruit, holds potential as a candidate for developing novel chemotherapeutic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B1242866.png)
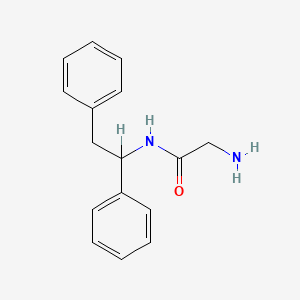
![(1R,2S,4S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol](/img/structure/B1242868.png)
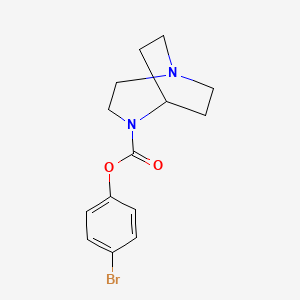
![2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid](/img/structure/B1242870.png)
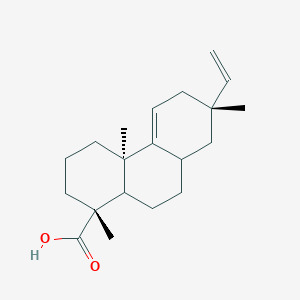


![(3S,3aR,4R,4aS,8aR,9aS)-3-Methyl-4-[(E)-2-((2S,6S)-6-methyl-piperidin-2-yl)-vinyl]-decahydro-naphtho[2,3-c]furan-1-one](/img/structure/B1242875.png)
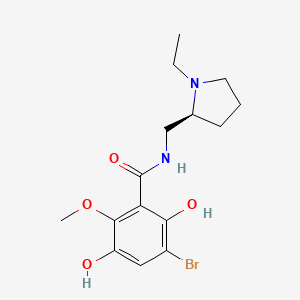
![5-(4-Chlorophenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1242881.png)
